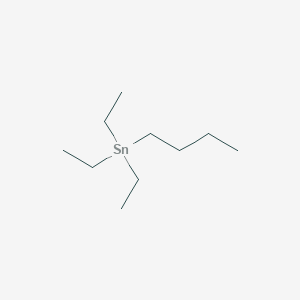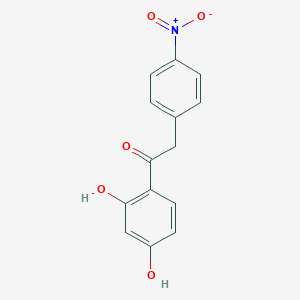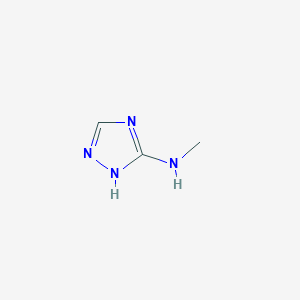
Stannane, butyltriethyl-
Vue d'ensemble
Description
“Stannane, butyltriethyl-” is a heterocyclic organic compound . Its IUPAC name is butyl (triethyl)stannane . The molecular weight is 263.0076 and the molecular formula is C10H24Sn . The structure of the compound can be represented by the canonical SMILES: CCCC [Sn] (CC) (CC)CC .
Synthesis Analysis
A research paper titled “Stannane in extreme ultraviolet lithography and vacuum technology: Synthesis and characterization” discusses the synthesis of stannane . In extreme ultraviolet (EUV) lithography, tin droplets evaporate and subsequently coat various surfaces including the collector mirrors. To clean off the tin, a hydrogen plasma is often used, but as a result, an unstable by-product, stannane (SnH4) is formed .
Molecular Structure Analysis
The molecular structure of stannane is a moderate-band-gap semiconductor with a direct band gap of 1.2 eV . ASnHNRs are wide-band-gap semiconductors. The band gap of ASnHNRs decreases as the ribbons width increases .
Chemical Reactions Analysis
A study on the application of platinum complexes in the hydrostannylation of terminal alkynes was conducted . A range of platinum complexes were screened, with PtCl2/XPhos providing the best selectivity for the β-(E)-vinyl stannane .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Stannane, butyltriethyl-” include a boiling point of 224.9ºC at 760 mmHg, a flash point of 89.8ºC, and a density in g/cm³ . The exact mass is 264.09000 .
Applications De Recherche Scientifique
1. Synthesis and Organometallic Chemistry
Stannane, butyltriethyl- and related compounds are primarily used in the field of synthesis and organometallic chemistry. They serve as precursors in the formation of various organometallic compounds. For instance, trimethyl(naphth-l-yl) stannane and tri(n-butyl)(naphth-l-yl)stannane have been synthesized for the development of substituted naphthylplatinum compounds (Weisemann, Schmidtberg, & Brune, 1989). Similarly, fluorinated stannanes, including derivatives of butyltriethyl-stannane, are valuable synthons in synthetic organofluorine chemistry due to their efficient reaction with tri-n-butyltin chloride (Burton & Jairaj, 2005).
2. Organic Synthesis and Catalysis
Stannane derivatives are widely used in organic synthesis, particularly in catalysis and as intermediates for various organic reactions. The reaction of allenyltri-n-butylstannane with various halides, for example, results in the production of propargylic and allenic derivatives, which are crucial in organic synthesis (Guillemin & Malagu, 1999). Another application is in the [2,3]Wittig rearrangement of enantiomerically-defined α-(allyloxy)stannanes, demonstrating significant potential in stereochemical control in organic synthesis (Tomooka, Igarashi, Watanabe, & Nakai, 1992).
Mécanisme D'action
Stannanes have various catalytic applications. A mechanism has been proposed involving coordination of tin with –OH containing compounds and possibly the other reactants . Also, tin catalysts can find vast applications in the field of condensation reactions for preparing room temperature vulcanized silicones .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
butyl(triethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.3C2H5.Sn/c1-3-4-2;3*1-2;/h1,3-4H2,2H3;3*1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPJFOOYINQGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170032 | |
| Record name | Stannane, butyltriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17582-53-5 | |
| Record name | Stannane, butyltriethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017582535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl triethyltin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, butyltriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)










![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
